molecular formula C7H3ClN2O2S B1586339 2-Chloro-1-isothiocyanato-4-nitrobenzene CAS No. 23165-64-2

2-Chloro-1-isothiocyanato-4-nitrobenzene

Cat. No. B1586339
CAS RN: 23165-64-2
M. Wt: 214.63 g/mol
InChI Key: JSYNALWWKRNZDX-UHFFFAOYSA-N
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Description

2-Chloro-1-isothiocyanato-4-nitrobenzene is a chemical compound with the molecular formula C7H3ClN2O2S . It is used as an intermediate in the synthesis of substituted thiocarboxamides, carboxamides, and thioureas, which have potential anthelmintic and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-isothiocyanato-4-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isothiocyanate group, and a nitro group . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the chlorine atom is at position 2, the isothiocyanate group is at position 1, and the nitro group is at position 4.


Physical And Chemical Properties Analysis

2-Chloro-1-isothiocyanato-4-nitrobenzene is a solid compound with a molecular weight of 214.63 g/mol . It has a melting point of 102-104 °C .

Scientific Research Applications

Chemical Intermediates and Synthesis

Nitrobenzene derivatives, such as chloronitrobenzenes and isothiocyanato compounds, are frequently utilized as chemical intermediates in the synthesis of various industrial chemicals, pharmaceuticals, dyes, and agricultural chemicals. Their reactivity and functional groups make them valuable for designing complex organic molecules and materials with specific properties (Trivedi et al., 2016).

Environmental Remediation

Research on the reduction of nitro aromatic compounds by zero-valent iron metal indicates potential environmental remediation applications. Compounds like nitrobenzene are reduced under anaerobic conditions to less harmful products, suggesting a pathway for treating contaminated groundwater or industrial wastewater (Agrawal & Tratnyek, 1996).

Microbial Degradation

Studies on microbial degradation of chloronitrobenzenes highlight the role of specific bacterial strains in breaking down these compounds. This research is crucial for developing bioremediation strategies to address environmental pollution caused by nitrobenzene derivatives. These microbial processes can convert toxic compounds into less harmful substances, providing a sustainable method for detoxifying contaminated sites (Shah, 2014).

Material Science and Engineering

The structural and spectral analysis of isomeric benzisothiazole and benzothiazole-based dyes reveals insights into the design of aromatic heterocyclic compounds with specific optical properties. These findings are relevant for developing new materials for electronics, photonics, and dye industries, where precise control over molecular structure leads to desired functionality (Wang et al., 2015).

Chemical Behavior and Properties

Research on the electrochemical behavior and reactions of nitrobenzene derivatives provides fundamental insights into their reactivity, potential as reagents in synthesis, and their interactions in various chemical environments. Understanding these properties is essential for the development of new chemical processes, analytical methods, and the design of compounds with tailored properties (Du & Peters, 2010).

Safety And Hazards

2-Chloro-1-isothiocyanato-4-nitrobenzene is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to use personal protective equipment as required and to handle it in a well-ventilated area .

properties

IUPAC Name

2-chloro-1-isothiocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNALWWKRNZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374023
Record name 2-chloro-1-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-isothiocyanato-4-nitrobenzene

CAS RN

23165-64-2
Record name 2-chloro-1-isothiocyanato-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-nitrophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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